Calcium chloride, hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

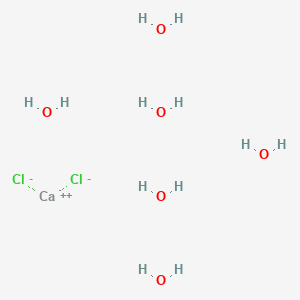

Calcium chloride, hexahydrate is an inorganic compound with the chemical formula CaCl₂·6H₂O. It is a white crystalline solid at room temperature and is highly soluble in water. This compound is widely used in various applications due to its hygroscopic nature, which means it can absorb moisture from the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium chloride, hexahydrate can be synthesized by reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl). The reaction produces calcium chloride (CaCl₂), water (H₂O), and carbon dioxide (CO₂): [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: Industrially, calcium chloride is often produced as a by-product of the Solvay process, which is used to manufacture sodium carbonate (soda ash). The Solvay process involves the reaction of sodium chloride (NaCl), ammonia (NH₃), and carbon dioxide (CO₂) in water, producing sodium carbonate and calcium chloride .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution Reactions: It can participate in double displacement reactions. For example, when calcium chloride reacts with potassium hydroxide (KOH), it forms calcium hydroxide (Ca(OH)₂) and potassium chloride (KCl): [ \text{CaCl}_2 + 2\text{KOH} \rightarrow \text{Ca(OH)}_2 + 2\text{KCl} ]

Common Reagents and Conditions:

Reagents: Potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and sulfuric acid (H₂SO₄).

Conditions: These reactions typically occur in aqueous solutions at room temperature.

Major Products:

Calcium hydroxide (Ca(OH)₂): Formed from the reaction with potassium hydroxide.

Calcium sulfate (CaSO₄): Formed from the reaction with sulfuric acid.

Wissenschaftliche Forschungsanwendungen

Calcium chloride, hexahydrate has a wide range of applications in scientific research:

Chemistry: Used as a drying agent due to its hygroscopic nature. It is also used in the preparation of calcium salts.

Biology: Employed in molecular biology for the transformation of cells, where it helps cells take up DNA.

Medicine: Used in the treatment of hypocalcemia and as an electrolyte replenisher.

Industry: Utilized in de-icing and dust control on roads, as well as in cement production.

Wirkmechanismus

Calcium chloride, hexahydrate dissociates in water to provide calcium ions (Ca²⁺) and chloride ions (Cl⁻). The calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve function, and blood clotting. The chloride ions help maintain osmotic balance and acid-base balance in the body .

Vergleich Mit ähnlichen Verbindungen

Calcium chloride, anhydrous (CaCl₂): Similar in chemical composition but lacks water molecules.

Calcium chloride, dihydrate (CaCl₂·2H₂O): Contains two water molecules.

Magnesium chloride, hexahydrate (MgCl₂·6H₂O): Similar in structure but contains magnesium instead of calcium.

Uniqueness: Calcium chloride, hexahydrate is unique due to its high water content, which makes it highly effective as a desiccant and in applications requiring moisture absorption. Its phase change properties also make it valuable in thermal energy storage .

Eigenschaften

CAS-Nummer |

7774-34-7 |

|---|---|

Molekularformel |

CaCl2H2O |

Molekulargewicht |

129.00 g/mol |

IUPAC-Name |

calcium;dichloride;hydrate |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI-Schlüssel |

YMIFCOGYMQTQBP-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Ca+2] |

Kanonische SMILES |

O.[Cl-].[Cl-].[Ca+2] |

Key on ui other cas no. |

7774-34-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes calcium chloride hexahydrate a suitable material for thermal energy storage?

A1: Calcium chloride hexahydrate exhibits a phase transition from solid to liquid at a relatively low temperature, around 29.3 °C . This phase transition is accompanied by a significant absorption and release of latent heat, making it ideal for storing thermal energy .

Q2: What is the impact of metal foams on the heat transfer properties of calcium chloride hexahydrate?

A2: Embedding open-celled metal foams within calcium chloride hexahydrate can significantly enhance its heat transfer rate during the melting process, potentially doubling it compared to the pure material .

Q3: Can calcium chloride hexahydrate be used to improve the efficiency of photovoltaic (PV) modules?

A3: Yes, research suggests that using calcium chloride hexahydrate as a transparent phase change material can passively cool PV modules . This cooling effect can improve the module's efficiency by reducing temperature-induced performance drops.

Q4: How does the performance of calcium chloride hexahydrate compare to other phase change materials for solar heating applications?

A4: While calcium chloride hexahydrate shows promise, other materials like Glauber's salt (sodium sulfate decahydrate) exhibit a higher storage capacity per weight or volume . Paraffin wax, on the other hand, demonstrates good thermal stability during thermal cycling .

Q5: Can the phase transition temperature of calcium chloride hexahydrate be adjusted for specific applications?

A5: Research indicates that adding potassium nitrate (KNO3) to calcium chloride hexahydrate allows for modification of the melting temperature . This tunability makes it adaptable for various thermal management needs.

Q6: What is supercooling, and how does it affect the performance of calcium chloride hexahydrate?

A6: Supercooling refers to the phenomenon where a liquid cools below its freezing point without solidifying. Calcium chloride hexahydrate is prone to significant supercooling, hindering its practical use in thermal energy storage .

Q7: Are there any solutions to overcome the issue of supercooling in calcium chloride hexahydrate?

A7: Yes, adding nucleating agents like strontium chloride hexahydrate or borax can effectively reduce the degree of supercooling in calcium chloride hexahydrate . These additives provide nucleation sites that promote crystallization, preventing excessive supercooling.

Q8: Does the addition of nucleating agents impact the long-term stability of calcium chloride hexahydrate?

A8: Research indicates that strontium chloride, when used as a nucleating agent, can maintain its effectiveness in reducing supercooling even after 1000 melt-freeze cycles . This finding suggests that such additives can provide long-term stability and performance enhancement.

Q9: What are the corrosion concerns associated with calcium chloride hexahydrate, and are there any mitigation strategies?

A9: Calcium chloride hexahydrate can be corrosive to certain metals. Studies have shown that while stainless steel (SS 347) exhibits corrosion resistance, aluminum (AL 1000 series) is susceptible to corrosion when in contact with calcium chloride hexahydrate . Selecting appropriate container materials is crucial to prevent corrosion and ensure system longevity.

Q10: Can calcium chloride hexahydrate be used in combination with other materials to enhance its performance in thermal energy storage applications?

A10: Yes, combining calcium chloride hexahydrate with materials like diatomite and paraffin can create composite phase change materials (PCMs) with improved properties. These composites can exhibit enhanced thermal conductivity, reduced supercooling, and better thermal stability .

Q11: Does calcium chloride hexahydrate have applications beyond thermal energy storage?

A11: Absolutely. Calcium chloride hexahydrate finds use in various fields. For instance, it can be incorporated into hollow fibers to create temperature-sensitive materials and is employed in the preparation of formaldehyde-free timber glue .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-b]pyridine-5,7-diol](/img/structure/B3029679.png)

![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)

![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide](/img/structure/B3029692.png)